2-(1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonamido)-2-phenyl-N-[4-(propan-2-YL)phenyl]acetamide
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Overview
Description
2-(1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonamido)-2-phenyl-N-[4-(propan-2-YL)phenyl]acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a quinazoline core, sulfonamide group, and phenylacetamide moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonamido)-2-phenyl-N-[4-(propan-2-YL)phenyl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the quinazoline intermediate with a sulfonyl chloride in the presence of a base such as triethylamine.
Formation of the Phenylacetamide Moiety: The phenylacetamide moiety is introduced through an amide coupling reaction using appropriate reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonamido)-2-phenyl-N-[4-(propan-2-YL)phenyl]acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and sulfonamide groups.
Reduction: Reduction reactions can occur at the quinazoline core, leading to the formation of dihydroquinazoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the sulfonamide and phenylacetamide moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated quinazoline cores.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
2-(1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonamido)-2-phenyl-N-[4-(propan-2-YL)phenyl]acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials, catalysts, and chemical processes.
Mechanism of Action
The mechanism of action of 2-(1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonamido)-2-phenyl-N-[4-(propan-2-YL)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in various biochemical pathways.
Interacting with Receptors: Binding to cellular receptors and modulating signal transduction pathways.
Altering Gene Expression: Influencing the expression of genes involved in cellular processes such as proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
- **2-(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N’-[(E,2E)-3-phenyl-2-propenylidene]acetohydrazide
- **2-(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide
Uniqueness
2-(1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonamido)-2-phenyl-N-[4-(propan-2-YL)phenyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of the quinazoline core, sulfonamide group, and phenylacetamide moiety sets it apart from other similar compounds, making it a valuable compound for scientific research and potential therapeutic applications.
Properties
CAS No. |
1086342-46-2 |
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Molecular Formula |
C27H28N4O5S |
Molecular Weight |
520.6 g/mol |
IUPAC Name |
2-[(1,3-dimethyl-2,4-dioxoquinazolin-6-yl)sulfonylamino]-2-phenyl-N-(4-propan-2-ylphenyl)acetamide |
InChI |
InChI=1S/C27H28N4O5S/c1-17(2)18-10-12-20(13-11-18)28-25(32)24(19-8-6-5-7-9-19)29-37(35,36)21-14-15-23-22(16-21)26(33)31(4)27(34)30(23)3/h5-17,24,29H,1-4H3,(H,28,32) |
InChI Key |
UJJIVGXCKWWTGW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C(C2=CC=CC=C2)NS(=O)(=O)C3=CC4=C(C=C3)N(C(=O)N(C4=O)C)C |
Origin of Product |
United States |
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